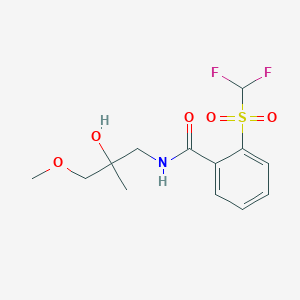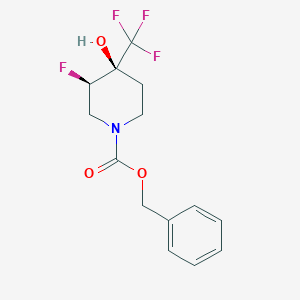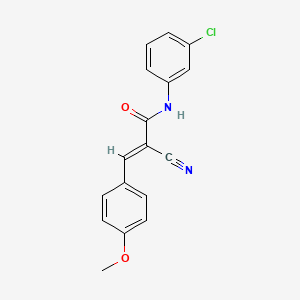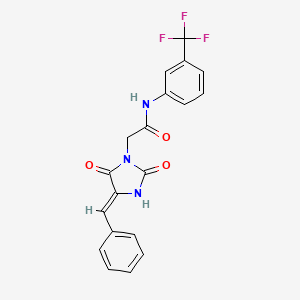
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a difluoromethylsulfonyl group and a hydroxy-methoxy-methylpropyl substituent, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Difluoromethylsulfonyl Group:
Attachment of the Hydroxy-Methoxy-Methylpropyl Group: The final step involves the attachment of the hydroxy-methoxy-methylpropyl group through a nucleophilic substitution reaction, using appropriate protecting groups and deprotection steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the difluoromethylsulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, given its unique functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-methylphenol: A simpler compound with a methoxy and methyl group on a phenol ring.
Difluoromethyl Sulfone: Contains the difluoromethylsulfonyl group but lacks the benzamide core and other substituents.
N-(2-Hydroxy-3-methoxy-2-methylpropyl)benzamide: Similar structure but without the difluoromethylsulfonyl group.
Uniqueness
2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethylsulfonyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO5S/c1-13(18,8-21-2)7-16-11(17)9-5-3-4-6-10(9)22(19,20)12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRBIATDYMTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)

![Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)
![methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2480728.png)

![4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2480730.png)





![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2480744.png)
![2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480746.png)
